molecular formula C9H7BrClNO4 B2422055 Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate CAS No. 2098310-08-6

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate

Cat. No.: B2422055
CAS No.: 2098310-08-6
M. Wt: 308.51
InChI Key: KDIHMGGBWHFYPJ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4 It is a derivative of benzoic acid and contains bromomethyl, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by chlorination to add the chloro group. Finally, bromomethylation is carried out to introduce the bromomethyl group. Each step requires specific reagents and conditions:

    Nitration: Methyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield methyl 3-nitrobenzoate.

    Chlorination: The nitro compound is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

    Bromomethylation: The final step involves the reaction of the chlorinated nitro compound with bromomethyl reagents, such as bromomethyl acetate, in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromomethyl group.

    Reduction: The primary product is Methyl 2-(aminomethyl)-3-chloro-6-nitrobenzoate.

    Oxidation: Products include Methyl 2-(formyl)-3-chloro-6-nitrobenzoate and Methyl 2-(carboxyl)-3-chloro-6-nitrobenzoate.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chloromethyl)-3-chloro-6-nitrobenzoate
  • Methyl 2-(bromomethyl)-4-chloro-6-nitrobenzoate
  • Methyl 2-(bromomethyl)-3-chloro-5-nitrobenzoate

Uniqueness

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with biological targets. The combination of bromomethyl, chloro, and nitro groups provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-16-9(13)8-5(4-10)6(11)2-3-7(8)12(14)15/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIHMGGBWHFYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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